molecular formula C16H14F3NO2 B267681 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B267681
M. Wt: 309.28 g/mol
InChI Key: POHHSTUZAVQXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as EF-TFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EF-TFM is a member of the benzamide family and is known for its unique properties that make it a valuable tool in laboratory experiments. In

Mechanism of Action

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide exerts its inhibitory effect on PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate-1 (IRS-1) and other downstream targets of insulin signaling, resulting in improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In animal models of type 2 diabetes, 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation. 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages as a tool for laboratory experiments. It is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research involving 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B based on the structure of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide. Another area of interest is the study of the role of PTP1B in other physiological processes such as neurodegeneration and cardiovascular disease. Additionally, 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide could be used as a tool to study the role of other enzymes involved in insulin signaling and glucose homeostasis.

Synthesis Methods

The synthesis of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a complex process that involves several steps. The starting material for the synthesis is 2-trifluoromethylbenzoyl chloride, which is reacted with ethylamine to form 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine to facilitate the formation of the product. The yield of the reaction is typically high, and the purity of the product can be enhanced through various purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling. The inhibition of PTP1B by 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been used as a tool to study the role of PTP1B in various physiological processes such as metabolism, inflammation, and cancer.

properties

Product Name

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C16H14F3NO2/c1-2-22-12-9-7-11(8-10-12)15(21)20-14-6-4-3-5-13(14)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)

InChI Key

POHHSTUZAVQXAD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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